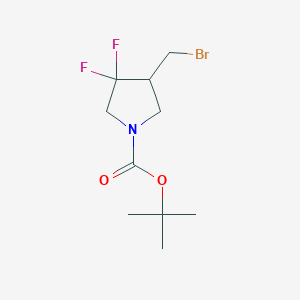
SargentodosideC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SargentodosideC is a naturally occurring compound found in certain plant species. It belongs to the class of glycosides, which are molecules consisting of a sugar moiety bound to a non-sugar moiety. This compound has garnered significant interest due to its potential therapeutic properties and its role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SargentodosideC typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
In a laboratory setting, the synthesis of this compound can be achieved through glycosylation reactions. This involves the reaction of a sugar donor with an acceptor molecule in the presence of a catalyst. Common catalysts used in these reactions include Lewis acids such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process begins with the harvesting of the plant, followed by drying and grinding. The ground material is then subjected to solvent extraction, and the extract is concentrated. Purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.
化学反応の分析
Types of Reactions
SargentodosideC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The glycosidic bond in this compound can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the cleavage and substitution of the glycosidic bond.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted glycosides.
科学的研究の応用
SargentodosideC has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: this compound is studied for its role in plant metabolism and its potential as a natural insecticide.
Medicine: Research has shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of natural health products and cosmetics due to its bioactive properties.
作用機序
The mechanism of action of SargentodosideC involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it can scavenge free radicals, providing antioxidant protection to cells.
類似化合物との比較
SargentodosideC can be compared with other glycosides such as:
Saponins: Like this compound, saponins are glycosides with potential therapeutic properties. saponins are known for their surfactant properties and are used in detergents and foaming agents.
Flavonoid Glycosides: These compounds also exhibit antioxidant and anti-inflammatory properties but differ in their chemical structure and specific biological activities.
Cardiac Glycosides: These are used in the treatment of heart conditions and have a different mechanism of action compared to this compound.
特性
分子式 |
C26H34O11 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[[(6S,7S,8R)-8-(3,4-dimethoxyphenyl)-3-hydroxy-6,7-bis(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-18-4-3-12(7-20(18)35-2)22-15-8-19(17(30)6-13(15)5-14(9-27)16(22)10-28)36-26-25(33)24(32)23(31)21(11-29)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21-,22-,23-,24+,25-,26-/m1/s1 |
InChIキー |
DECMJXFDJXTUNS-PBJGOBETSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H](CC3=CC(=C(C=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)CO)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2C(C(CC3=CC(=C(C=C23)OC4C(C(C(C(O4)CO)O)O)O)O)CO)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


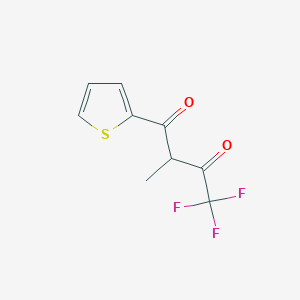
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13069695.png)
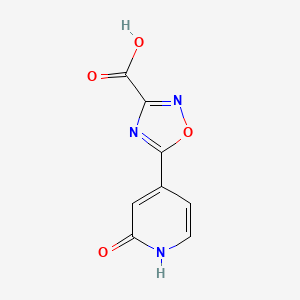

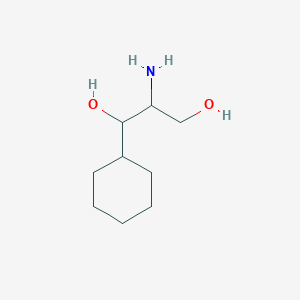
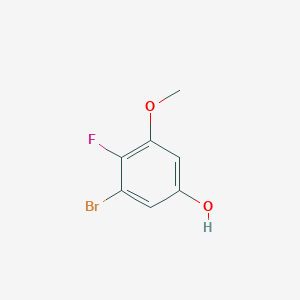
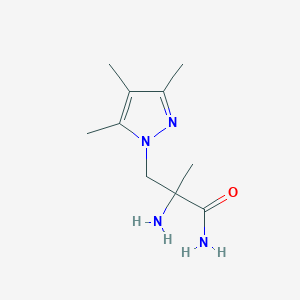
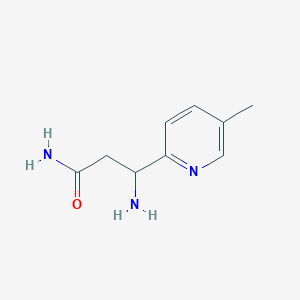
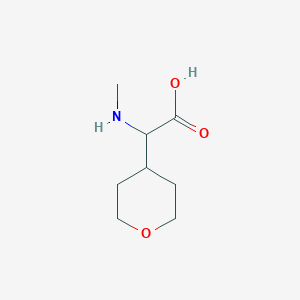
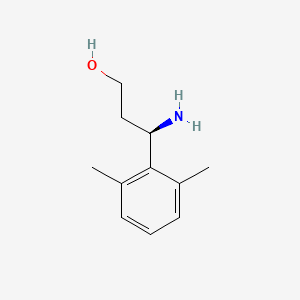
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)
![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
